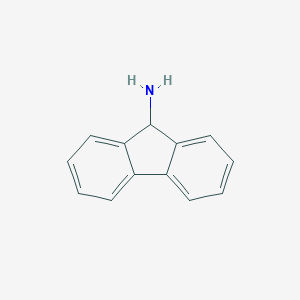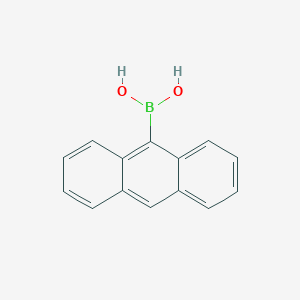
4-Chinuclidinylmethanamin
Übersicht
Beschreibung
Quinuclidin-4-ylmethanamine, also known as 1-azabicyclo[2.2.2]oct-4-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2. This compound is characterized by its unique structure, which includes a quinuclidine core. It is a colorless solid that is used in various chemical and pharmaceutical applications due to its basicity and reactivity.
Wissenschaftliche Forschungsanwendungen
Quinuclidin-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Wirkmechanismus
Target of Action
Quinuclidin-4-ylmethanamine is a complex organic compound with a cage-like structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s structurally similar to methenamine, which is known to have antibacterial properties in an acidic environment . In such an environment, Methenamine is hydrolyzed to formaldehyde, which is highly bactericidal
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Quinuclidin-4-ylmethanamine, it’s recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C . This suggests that light, air, and temperature could potentially affect its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinuclidin-4-ylmethanamine can be synthesized through the reduction of 4-cyanoquinuclidine. The process involves the use of lithium aluminum hydride (LAH) as a reducing agent in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, followed by quenching with water and sodium sulfate to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of quinuclidin-4-ylmethanamine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Quinuclidin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound itself is typically synthesized through reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) is commonly used.
Substitution: Halogenated compounds and bases are often employed.
Major Products Formed:
Oxidation: N-oxides of quinuclidin-4-ylmethanamine.
Reduction: The primary amine, quinuclidin-4-ylmethanamine.
Substitution: Various substituted derivatives depending on the reactants used.
Vergleich Mit ähnlichen Verbindungen
- Quinuclidine
- Tropane
- Quinine
- Aceclidine
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNGTOKBVGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)




